![molecular formula C14H21N3O3 B2918153 Tert-butyl 3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate CAS No. 2097904-14-6](/img/structure/B2918153.png)

Tert-butyl 3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

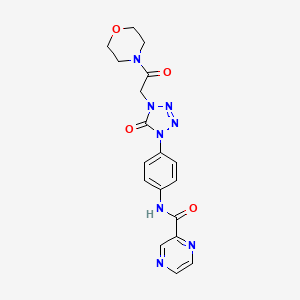

Tert-butyl 3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate, also known as BM212, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BM212 is a pyrrolidine-based compound that has been synthesized through a multi-step process involving the use of various reagents and catalysts.

Applications De Recherche Scientifique

Structure-Activity Relationship Studies

Research on a series of 2-aminopyrimidines synthesized as ligands of the histamine H4 receptor highlights the optimization of potency through systematic modifications of the core pyrimidine moiety and other structural components. This study showcases the compound's anti-inflammatory and antinociceptive activities in animal models, suggesting its potential for therapeutic applications (Altenbach et al., 2008).

Genotoxicity Assessments

Studies on methyl-tert-butyl ether and similar compounds, including tert-butyl-based molecules, evaluate their genotoxic effects on human lymphocytes using the comet assay. This research is crucial for understanding the DNA-damaging potential of these chemicals and their mechanisms, such as the induction of DNA strands breaks and the role of free radicals (Chen et al., 2008).

Synthetic Chemistry and Catalysis

In synthetic chemistry, tert-butyl-based compounds are pivotal intermediates. For instance, the photochemical reactions of tert-butyl esters of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen yield 5-substituted pyrroles, serving as precursors for significant compounds like prodigiosin (Wasserman et al., 2004). Another example is the study on the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, leading to derivatives with potential biological activity (Zinchenko et al., 2018).

Environmental and Green Chemistry

Research also extends to environmental applications, such as the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, demonstrating the compound's utility in synthesizing novel macrocyclic inhibitors for therapeutic use, highlighting a move towards more sustainable and environmentally friendly chemical processes (Sasaki et al., 2020).

Propriétés

IUPAC Name |

tert-butyl 3-(2-methylpyrimidin-4-yl)oxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-10-15-7-5-12(16-10)19-11-6-8-17(9-11)13(18)20-14(2,3)4/h5,7,11H,6,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYAINLQAQSEBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorobenzyl)-5-(4-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2918070.png)

![2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2918074.png)

![(Z)-methyl 2-(6-methoxy-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2918077.png)

![4-{3-[(Benzyloxy)methyl]pyrrolidine-1-carbonyl}-2-(methylsulfanyl)pyridine](/img/structure/B2918080.png)

![9-(4-methoxyphenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2918081.png)

![N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2918082.png)

![(E)-4-(2-(3-hydroxy-10,13-dimethyl-3,4,7,8,9,11,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17(2H,10H,14H)-ylidene)hydrazinyl)-4-oxobutanoic acid](/img/structure/B2918084.png)

![[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2918086.png)

![8-(3-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2918091.png)